molecular formula C20H44O3Si2 B13898637 4,6-Bis[[tert-butyl(dimethyl)silyl]oxy]-3,3-dimethylhexan-2-one

4,6-Bis[[tert-butyl(dimethyl)silyl]oxy]-3,3-dimethylhexan-2-one

Cat. No.: B13898637
M. Wt: 388.7 g/mol
InChI Key: AACGCDKKIYMEBI-UHFFFAOYSA-N
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Description

(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one is a complex organic compound characterized by the presence of tert-butyldimethylsilyl groups. These groups are often used in organic synthesis to protect hydroxyl functionalities due to their stability and ease of removal under mild conditions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

The synthesis of (4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine.

    Formation of the Ketone: The ketone functionality is introduced through oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Final Assembly: The protected intermediates are then coupled under specific conditions to form the final compound.

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often use automated systems and continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include PCC and Dess-Martin periodinane.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The tert-butyldimethylsilyl groups can be selectively removed under acidic conditions, such as with tetrabutylammonium fluoride (TBAF), to reveal the hydroxyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.

Scientific Research Applications

(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which (4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one exerts its effects depends on its specific application. In organic synthesis, the tert-butyldimethylsilyl groups protect hydroxyl functionalities, preventing unwanted side reactions. In biological systems, the compound may interact with enzymes or other proteins, influencing their activity and function.

Comparison with Similar Compounds

(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one can be compared with other silyl-protected compounds, such as:

    Trimethylsilyl-protected compounds: These compounds are similar but use trimethylsilyl groups instead of tert-butyldimethylsilyl groups. They are generally less stable but easier to remove.

    Triisopropylsilyl-protected compounds: These compounds use triisopropylsilyl groups, which offer greater stability but are more challenging to remove.

    Methoxymethyl-protected compounds: These compounds use methoxymethyl groups for protection, offering different reactivity and stability profiles.

The uniqueness of (4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one lies in its balance of stability and ease of removal, making it a versatile tool in organic synthesis.

Properties

Molecular Formula

C20H44O3Si2

Molecular Weight

388.7 g/mol

IUPAC Name

4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-3,3-dimethylhexan-2-one

InChI

InChI=1S/C20H44O3Si2/c1-16(21)20(8,9)17(23-25(12,13)19(5,6)7)14-15-22-24(10,11)18(2,3)4/h17H,14-15H2,1-13H3

InChI Key

AACGCDKKIYMEBI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)C(CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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